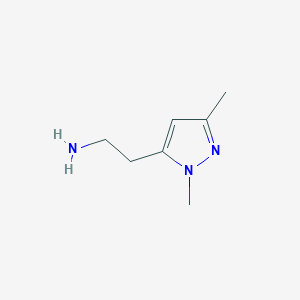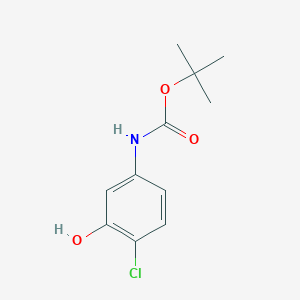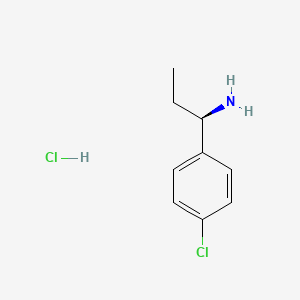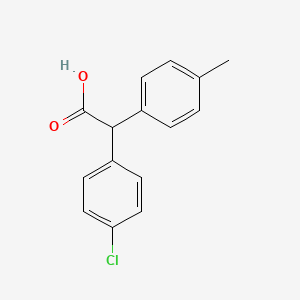
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid
Overview
Description
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid, also known as 4-chlorophenyl-2-p-tolylacetate or 4-CPTA, is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is used as an intermediate in the preparation of several drugs, such as the antiepileptic drug lamotrigine. Additionally, 4-CPTA has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.
Scientific Research Applications
Enzyme Inhibition and Pharmacological Profile
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid and its derivatives have been studied for their pharmacological properties, notably as inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes. A study on a pyrrolizine derivative of this compound demonstrated significant anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, making it a potential candidate for various therapeutic applications (Laufer et al., 1994).
Herbicide Degradation and Environmental Protection
Research has also focused on the degradation and mineralization of chlorophenoxy acetic acids, such as 2,4-Dichlorophenoxyacetic acid, a herbicide structurally similar to 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid. Advanced oxidation processes like the photo-electro/Persulfate/nZVI process have been optimized for environmental protection, indicating the significance of these compounds and their derivatives in environmental science (Mehralipour & Kermani, 2021).
Immunostimulatory Activity
Preliminary research on related chemical structures has revealed immunostimulatory activities in mouse models, showing potential in cancer treatment and immunology. For instance, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid significantly increased anti-SRBC response and anti-leukemia resistance, indicating the potential of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid derivatives in medical research (Tagliabue et al., 1978).
Chemical Analysis and Detection Techniques
Methods have been developed for the precise detection and analysis of similar compounds in biological fluids, which is crucial for pharmacokinetic studies and clinical monitoring. For example, a gas-liquid chromatographic method was established for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in human blood and urine (Guilford et al., 1980).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUMJIWTLRPCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



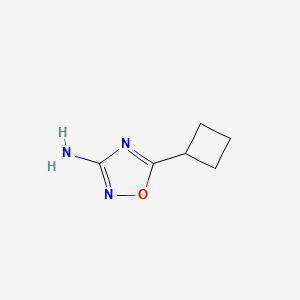

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
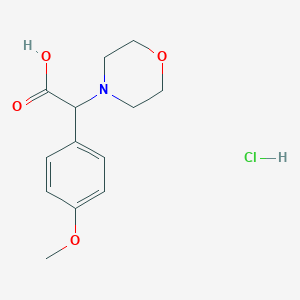
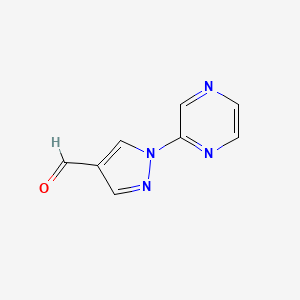
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
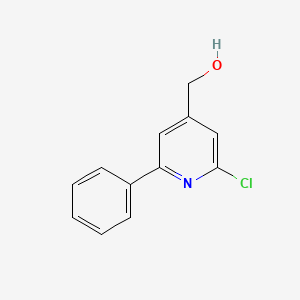

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
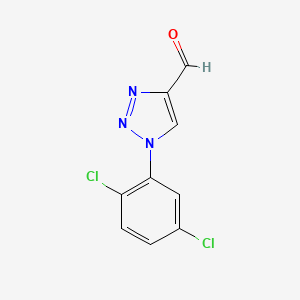
![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)
